molecular formula C14H12N2S B3368282 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine CAS No. 2076-70-2

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine

Cat. No.: B3368282
CAS No.: 2076-70-2
M. Wt: 240.33 g/mol
InChI Key: NISWESXIUAVSRQ-UHFFFAOYSA-N
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Description

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine is a heterocyclic compound with a fused bicyclic structure It consists of an imidazo[1,2-a]pyridine core substituted with a p-methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine typically involves the condensation of 2-aminopyridine with p-methylthiobenzaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the p-methylthiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Alkylated or acylated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the p-methylthiophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo(1,2-a)pyridine: Lacks the sulfur-containing group, resulting in different chemical reactivity.

    2-(p-Methoxyphenyl)imidazo(1,2-a)pyridine: Contains a methoxy group instead of a methylthio group, affecting its electronic properties.

    2-(p-Chlorophenyl)imidazo(1,2-a)pyridine: Contains a chlorine atom, which influences its reactivity and biological activity.

Uniqueness

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine is unique due to the presence of the p-methylthiophenyl group, which imparts distinct chemical and biological properties. The sulfur atom in the methylthio group can participate in various chemical reactions, making this compound versatile for synthetic and medicinal applications.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISWESXIUAVSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174832
Record name Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-70-2
Record name Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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